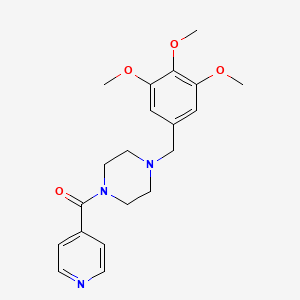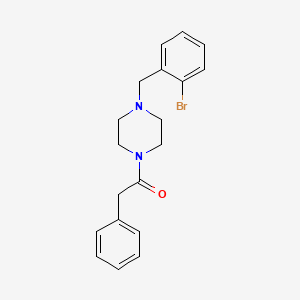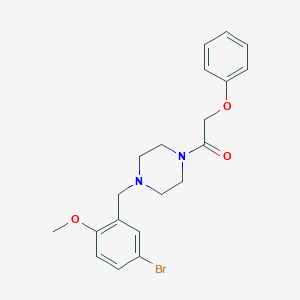
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Vue d'ensemble
Description
The compound “3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole group, and an ethoxy group. The benzamide group consists of a benzene ring attached to an amide group. The thiazole group is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The ethoxy group is an ether functional group consisting of an oxygen atom connected to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiazole groups are likely to contribute to the compound’s stability and reactivity. The ethoxy group may increase the compound’s solubility in organic solvents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide and thiazole groups could potentially undergo a variety of reactions .Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to the disruption of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a selective toxicity towards cancer cells, with minimal effects on normal cells. Additionally, it has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its ability to selectively target cancer cells. However, one limitation is that it may have off-target effects on other cellular processes, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. One direction is to investigate its potential as a treatment for other diseases, such as inflammatory diseases and infections. Additionally, further studies could be done to optimize the compound's cytotoxic effects on cancer cells and minimize off-target effects. Finally, research could be done to investigate the compound's potential in combination with other chemotherapeutic agents to enhance its efficacy.
In conclusion, this compound is a promising compound for medical research due to its potential applications in cancer treatment, antimicrobial and antifungal properties, and anti-inflammatory effects. Further research is needed to optimize its effects and investigate its potential in other areas of medicine.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has shown potential in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential treatment for infections.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-23-16-9-8-13(10-14(16)19)17(22)21-18-20-15(11-24-18)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQADCDUGGCZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3571820.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571829.png)
![6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3571844.png)
![5-[(1-naphthyloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3571851.png)
![N-methyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3571857.png)
![3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3571862.png)
